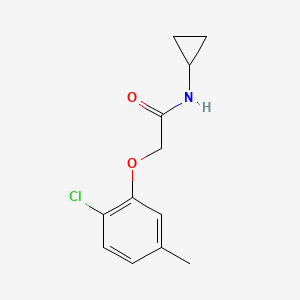

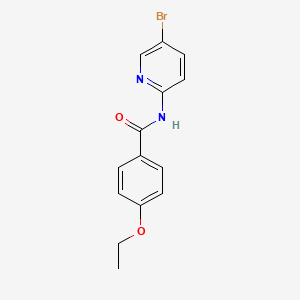

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide and related compounds involves multiple steps, including reactions of substituted ethyl acetates with biguanide hydrochlorides or hydrazonyl bromides. For example, novel sulfonamide derivatives have been synthesized through reactions involving potassium salts of benzenesulfonyl cyanamide with mercaptoheterocycles (Żołnowska, Sławiński, Belka, Bączek, Chojnacki, & Kawiak, 2023).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by X-ray crystallography, demonstrates significant conformational features and intermolecular interactions. For instance, Schiff bases derived from these sulfonamides exhibit dominant enol-imine forms, with structures confirmed by various spectroscopic methods including NMR and crystallography (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Chemical Reactions and Properties

These sulfonamide derivatives engage in a variety of chemical reactions, leading to a broad spectrum of biological activities. Their synthesis often involves interactions with hydrazonyl bromides or cyanamide potassium salts, yielding compounds with potential anticancer, antidiabetic, and antimicrobial properties. The reactivity and subsequent biological activities are significantly influenced by the specific substituents on the benzothiazol and benzenesulfonamide moieties.

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the drug formulation and delivery aspects. The crystal structures reveal insights into the conformational preferences and intermolecular interactions, which are pivotal for the bioactivity and solubility of these compounds. For example, the detailed crystallographic analysis of a 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate shows specific hydrogen bonding patterns, indicating how these interactions can influence solubility and stability (Suchetan, Foro, Gowda, & Prakash, 2011).

Scientific Research Applications

Antitumor Activity

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has shown promising results in antitumor activity. A study by Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. They found remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, indicating the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006). Additionally, Karakuş et al. (2018) studied a series of novel benzenesulfonamide derivatives for their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines, with some compounds showing marked anticancer activity (Karakuş et al., 2018).

Antidiabetic Activity

The antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been explored by Moreno-Díaz et al. (2008). They synthesized and evaluated these compounds for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Several compounds demonstrated significant lowering of plasma glucose levels, suggesting potential therapeutic applications for diabetes (Moreno-Díaz et al., 2008).

Environmental Applications

In environmental science, benzenesulfonamide compounds, including derivatives of 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, have been investigated for their occurrence in various environments. Herrero et al. (2014) provided an overview of analytical methods and occurrences of these compounds in environmental matrices like water, soil, and air. This research highlights the importance of understanding the environmental impact and distribution of these chemicals (Herrero et al., 2014).

Mechanism of Action

While the specific mechanism of action for “4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide” is not explicitly mentioned in the sources, benzothiazole derivatives have been found to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Future Directions

The future directions for “4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide” and similar compounds could involve further exploration of their biological properties and potential applications in medicine . This could include more in-depth studies on their anticancer, antimicrobial, and antidiabetic properties, among others .

properties

IUPAC Name |

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGDIEHCVWGSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5635789.png)

![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)

![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)

![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)

![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)